1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole
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Overview
Description
1’-Ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound featuring two pyrazole rings connected at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylhydrazine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the bipyrazole ring system.
Industrial Production Methods: Industrial production of 1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1’-Ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1’-Ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, 1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4,4’-Dinitro-1H,1’H-3,3’-bipyrazole: This compound features nitro groups at the 4 positions of the bipyrazole rings, which can significantly alter its chemical and biological properties.
3(5)-Substituted Pyrazoles:
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazoles and exhibit comparable reactivity patterns.
Uniqueness: 1’-Ethyl-5’-methyl-1H,1’H-3,4’-bipyrazole is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule in scientific research and industrial applications.
Biological Activity
1'-ethyl-5'-methyl-1H,1'H-3,4'-bipyrazole is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bipyrazole structure with ethyl and methyl substituents, which influence its chemical properties and biological activity. The synthesis typically involves the cyclization of ethylhydrazine with methylhydrazine under reflux in solvents like ethanol or methanol, often utilizing catalysts to enhance yield and purity .
This compound interacts with various biological targets, potentially modulating enzyme activities and cellular pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes linked to disease pathways, thereby exerting therapeutic effects.
- Receptor Interaction : It may bind to receptors involved in signaling pathways, influencing cellular responses.
The exact molecular targets and pathways are still under investigation but are crucial for understanding its bioactivity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential as an antimicrobial agent .
Anticancer Activity
Significant studies have evaluated the compound's antiproliferative effects on cancer cells. For instance, it has been tested against breast and liver cancer cell lines, demonstrating a capacity to induce apoptosis. The precise mechanisms remain to be fully elucidated but may involve modulation of cell cycle regulators .
Case Studies
Several case studies highlight the compound's biological activity:
- Antimicrobial Efficacy : A study assessed the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anticancer Studies : In a separate investigation involving human breast cancer cells (MCF-7), treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control), indicating strong anticancer properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition; receptor interaction |
4-bromo-1'-ethyl-5'-methyl-pyrazole | Moderate | Yes | Similar mechanisms |
3(5)-substituted pyrazoles | Variable | Limited | Diverse interactions |
Properties
IUPAC Name |
1-ethyl-5-methyl-4-(1H-pyrazol-5-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-13-7(2)8(6-11-13)9-4-5-10-12-9/h4-6H,3H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZCJQVFEHJCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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